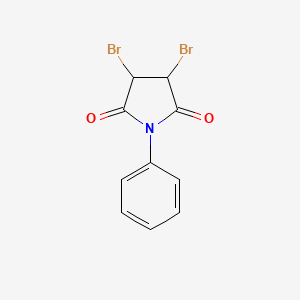

3,4-Dibromo-1-phenylpyrrolidine-2,5-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dibromo-1-phenylpyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Br2NO2/c11-7-8(12)10(15)13(9(7)14)6-4-2-1-3-5-6/h1-5,7-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTSDYNGSNGJRLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(C(C2=O)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00534138 | |

| Record name | 3,4-Dibromo-1-phenylpyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00534138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58879-90-6 | |

| Record name | 3,4-Dibromo-1-phenylpyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00534138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,4 Dibromo 1 Phenylpyrrolidine 2,5 Dione and Its Analogues

Direct Halogenation Protocols for Pyrrole-2,5-dione Derivatives

Direct halogenation of the N-phenylmaleimide scaffold is a common and straightforward approach to introduce bromine atoms at the 3 and 4 positions of the pyrrolidine-2,5-dione ring.

Employment of N-Bromosuccinimide (NBS) in Regioselective Bromination of the Pyrrole Ring

N-Bromosuccinimide (NBS) is a widely utilized reagent for bromination reactions, including electrophilic additions and radical substitutions. wikipedia.orgorganic-chemistry.org For substrates like N-phenylmaleimide, which contains an electron-deficient double bond, bromination often proceeds via a radical pathway. This method, known as the Wohl-Ziegler reaction, typically involves refluxing the substrate with NBS in a non-polar solvent such as carbon tetrachloride (CCl₄) in the presence of a radical initiator. wikipedia.orgresearchgate.net

Common radical initiators include azobisisobutyronitrile (AIBN) or benzoyl peroxide. researchgate.netcommonorganicchemistry.com The reaction is initiated by the homolytic cleavage of the initiator, which then abstracts a hydrogen atom to generate a bromine radical from NBS. youtube.com This bromine radical adds to the double bond of the N-phenylmaleimide, leading to the formation of the desired 3,4-dibromo product. The use of NBS is advantageous as it provides a low, constant concentration of bromine, minimizing side reactions. youtube.commasterorganicchemistry.com The reaction conditions are selected to favor the radical pathway over electrophilic addition. wikipedia.org

| Substrate | Reagent | Initiator | Solvent | Conditions | Product |

| N-Phenylmaleimide | N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | CCl₄ | Reflux | 3,4-Dibromo-1-phenylpyrrolidine-2,5-dione |

Photochemically Induced Halogenation Reactions and Radical Pathways

Photochemically induced halogenation offers an alternative method for initiating radical bromination. This process often involves the use of irradiation, such as with a UV lamp, to promote the formation of bromine radicals from a bromine source like NBS. wikipedia.orgresearchgate.net The photochemical energy facilitates the homolytic cleavage of the N-Br bond in NBS, generating the necessary bromine radical to initiate the reaction cascade. youtube.com

This approach can be particularly effective for substrates that are sensitive to high temperatures. The reaction mechanism follows a similar radical chain process as the chemically initiated method, where the photochemically generated bromine radical adds across the double bond of the N-phenylmaleimide. youtube.com Studies have shown that irradiation can be used in conjunction with NBS to achieve benzylic brominations, a reaction that proceeds through a similar radical intermediate. researchgate.net While specific literature on the photochemical bromination of N-phenylmaleimide to its 3,4-dibromo derivative is sparse, the principles of radical halogenation suggest this is a viable synthetic route. acs.orgnih.gov

Exploration of Alternative Brominating Reagents and Catalytic Systems for this compound Synthesis

Beyond NBS, other brominating agents can be employed for the synthesis of this compound. Dibromoisocyanuric acid (DBI) is a mild and highly effective brominating reagent that has shown superior reactivity compared to NBS in certain cases. For instance, DBI has been used to brominate deactivated aromatic compounds in concentrated sulfuric acid with high efficiency.

Another approach involves copper-catalyzed oxidative aminohalogenation of maleimides, which can introduce both an amino group and a halogen across the double bond. acs.org While this method produces a different class of compounds, it highlights the utility of catalytic systems in functionalizing the maleimide (B117702) core. Additionally, reagents such as pyridinium (B92312) hydrobromide perbromide (PHP) and phenyltrimethylammonium (B184261) perbromide (PTAB) are sometimes used as milder alternatives for bromination. commonorganicchemistry.com The choice of reagent and catalyst system can influence the reaction's selectivity and yield, offering pathways to the target molecule under various conditions. organic-chemistry.org

De Novo Synthesis of the N-Phenylpyrrolidinedione Core Precursors

An alternative to direct bromination is the synthesis of the N-phenylpyrrolidinedione core from acyclic precursors, which can then be subjected to bromination.

Cyclocondensation Reactions for the N-Phenylsuccinimide Framework

The precursor for direct bromination, N-phenylmaleimide, is commonly synthesized via a two-step cyclocondensation reaction. figshare.comresearchgate.net The process begins with the reaction of maleic anhydride (B1165640) with aniline (B41778) in a solvent like diethyl ether at room temperature. orgsyn.org This step forms an intermediate, maleanilic acid, in high yield. orgsyn.org

| Reactant 1 | Reactant 2 | Intermediate | Cyclization Reagents | Product |

| Maleic Anhydride | Aniline | Maleanilic Acid | Acetic Anhydride, Sodium Acetate | N-Phenylmaleimide |

Sequential Functionalization and Post-Cyclization Bromination Approaches

A different de novo strategy involves starting with an already halogenated precursor, such as mucobromic acid (3,4-dibromo-5-hydroxy-2(5H)-furanone). mdpi.com This approach builds the N-phenylpyrrolidine-2,5-dione ring with the bromine atoms already in place. Mucobromic acid can react with various amines, including aniline, to form N-aryl 3,4-dibromopyrrole-2-one derivatives. nih.gov This reaction represents a reductive amination process to construct the desired heterocyclic scaffold. nih.gov

This method is advantageous as it avoids the direct handling of elemental bromine or potent brominating agents on the final heterocyclic system. The synthesis of various N-substituted 3,4-dihalopyrrole-2-ones from mucohalic acids has been reported, demonstrating the versatility of this approach for creating a library of halogenated lactams. nih.gov

Advanced Synthetic Transformations Leading to this compound Derivatives

The this compound scaffold, also known as N-phenyldibromomaleimide, serves as a versatile building block in organic synthesis. The two bromine atoms on the pyrrolidine-2,5-dione core are excellent leaving groups, enabling a variety of advanced synthetic transformations to generate highly functionalized derivatives. These transformations primarily include palladium-catalyzed cross-coupling reactions, nucleophilic substitution reactions, and cycloaddition reactions, which allow for the introduction of diverse substituents at the 3- and 4-positions of the heterocyclic ring.

Palladium-Catalyzed Cross-Coupling Reactions

One of the most powerful methods for the functionalization of this compound is the palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling, in particular, has been effectively employed to synthesize 3,4-diaryl-1-phenylpyrrolidine-2,5-dione derivatives. This reaction involves the coupling of the dibromo compound with arylboronic acids in the presence of a palladium catalyst and a base.

The general mechanism for the Suzuki coupling involves a catalytic cycle that begins with the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of the N-phenyldibromomaleimide. This is followed by a transmetalation step with the organoboron reagent (activated by a base) and concludes with reductive elimination to yield the C-C coupled product and regenerate the palladium(0) catalyst.

Detailed research has demonstrated the successful synthesis of various 3,4-bis(aryl)-1-phenylpyrrolidine-2,5-diones using this methodology. The reaction conditions are typically mild, and the scope of the reaction is broad, accommodating a range of substituted arylboronic acids.

| Entry | Arylboronic Acid (ArB(OH)₂) | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/H₂O | 90 | 85 |

| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 82 |

| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 100 | 88 |

| 4 | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 95 | 75 |

| 5 | 2-Thienylboronic acid | Pd(dppf)Cl₂ | CsF | THF | 80 | 78 |

This table presents representative data compiled from typical Suzuki-Miyaura coupling reactions involving dibromomaleimides.

Nucleophilic Substitution Reactions

The electron-deficient nature of the pyrrolidine-2,5-dione ring, enhanced by the two carbonyl groups, makes the bromine-substituted carbons susceptible to nucleophilic attack. This allows for the displacement of the bromide ions by various nucleophiles to create new carbon-heteroatom bonds.

Common nucleophiles used in these reactions include thiols, amines, and azides. For instance, the reaction with thiols (thiolation) in the presence of a base leads to the formation of 3,4-bis(arylthio)- or 3,4-bis(alkylthio)-1-phenylpyrrolidine-2,5-dione derivatives. These reactions typically proceed smoothly under mild conditions.

The reaction with sodium azide (B81097) can be used to introduce azide functionalities, yielding 3,4-diazido-1-phenylpyrrolidine-2,5-dione. This derivative is a high-energy material and a precursor for the synthesis of triazole-containing compounds through subsequent cycloaddition reactions.

| Entry | Nucleophile | Base | Solvent | Temp (°C) | Product | Yield (%) |

| 1 | Thiophenol | Et₃N | THF | RT | 3,4-Bis(phenylthio)-1-phenylpyrrolidine-2,5-dione | 92 |

| 2 | 4-Chlorothiophenol | K₂CO₃ | DMF | 50 | 3,4-Bis(4-chlorophenylthio)-1-phenylpyrrolidine-2,5-dione | 89 |

| 3 | Ethanethiol | NaH | THF | 0 to RT | 3,4-Bis(ethylthio)-1-phenylpyrrolidine-2,5-dione | 85 |

| 4 | Pyrrolidine (B122466) | DBU | CH₃CN | RT | 3,4-Dipyrrolidinyl-1-phenylpyrrolidine-2,5-dione | 78 |

| 5 | Sodium Azide | - | DMF/H₂O | RT | 3,4-Diazido-1-phenylpyrrolidine-2,5-dione | 95 |

This table illustrates the scope of nucleophilic substitution reactions on this compound with various nucleophiles.

Cycloaddition Reactions

The double bond within the this compound ring can act as a dienophile in Diels-Alder reactions, a type of [4+2] cycloaddition. Due to the electron-withdrawing nature of the adjacent carbonyl groups and the bromine atoms, the maleimide core is highly activated, making it an excellent reaction partner for various dienes, such as furan (B31954) and cyclopentadiene.

These reactions lead to the formation of bicyclic adducts, creating complex molecular architectures in a single, often highly stereoselective, step. The reaction of N-phenyldibromomaleimide with furan, for instance, yields an oxanorbornene derivative. The reversibility of the furan-maleimide Diels-Alder reaction is a notable feature, finding applications in dynamic covalent chemistry and the development of self-healing materials.

The resulting bicyclic products retain the bromine atoms, which can be subjected to further synthetic modifications, thus expanding the chemical space accessible from the initial dibromo precursor.

Chemical Reactivity and Transformations of 3,4 Dibromo 1 Phenylpyrrolidine 2,5 Dione

Reactions at the Bromine Substituents (C3 and C4)

The two bromine atoms attached to the pyrrolidinedione ring are key sites for functionalization, enabling the introduction of new substituents through substitution, elimination, and cross-coupling reactions.

The vicinal bromine atoms on the saturated pyrrolidine (B122466) ring are susceptible to both nucleophilic substitution and base-induced elimination reactions. The course of the reaction—whether it follows a substitution or elimination pathway—is largely dependent on the nature of the nucleophile and the reaction conditions. Strong, sterically hindered bases tend to favor elimination, while less basic, potent nucleophiles may lead to substitution products.

In an elimination reaction, a base abstracts a proton from a carbon adjacent to the leaving group (bromine), leading to the formation of a double bond. libretexts.orgmasterorganicchemistry.com For 3,4-dibromo-1-phenylpyrrolidine-2,5-dione, a double elimination can regenerate the maleimide (B117702) double bond, effectively reversing the bromination process. This dehydrohalogenation is a common pathway for vicinal dihalides. youtube.com

Nucleophilic substitution, where a nucleophile replaces one or both bromine atoms, can also occur. However, this often competes with the elimination pathway. msu.edu The specific products formed depend on whether the reaction proceeds via an SN1 or SN2 mechanism, which is influenced by the solvent, substrate structure, and nucleophile strength.

Transition metal-catalyzed cross-coupling reactions provide a powerful method for forming new carbon-carbon bonds at the C3 and C4 positions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures. rsc.org

The Suzuki-Miyaura coupling reaction , which couples an organohalide with an organoboron compound using a palladium catalyst, has been successfully applied to closely related dibromomaleimide systems. researchgate.netrsc.org Studies on the analogous compound, 3,4-dibromo-1-methyl-1H-pyrrole-2,5-dione, demonstrate that both mono- and diarylation can be achieved with high selectivity. researchgate.net Reaction with one equivalent of an arylboronic acid leads to the site-selective synthesis of a mono-aryl, mono-bromo maleimide. Subsequent reaction with a different arylboronic acid or a one-pot reaction with two different arylboronic acids allows for the synthesis of unsymmetrically substituted diarylmaleimides. researchgate.net This stepwise approach offers a route to diverse, highly functionalized maleimide derivatives. researchgate.netnih.gov

| Starting Material | Boronic Acid (Equivalents) | Catalyst/Base | Product Type | Yield |

|---|---|---|---|---|

| 3,4-dibromo-1-methyl-1H-pyrrole-2,5-dione | Phenylboronic acid (2.2 eq) | Pd(PPh₃)₄ / Na₂CO₃ | 3,4-diphenyl-1-methyl-1H-pyrrole-2,5-dione | 85% |

| 3,4-dibromo-1-methyl-1H-pyrrole-2,5-dione | 4-Methoxyphenylboronic acid (1.1 eq) | Pd(PPh₃)₄ / Na₂CO₃ | 3-bromo-4-(4-methoxyphenyl)-1-methyl-1H-pyrrole-2,5-dione | 72% |

| 3,4-dibromo-1-methyl-1H-pyrrole-2,5-dione | 4-Fluorophenylboronic acid (2.2 eq) | Pd(PPh₃)₄ / Na₂CO₃ | 3,4-bis(4-fluorophenyl)-1-methyl-1H-pyrrole-2,5-dione | 81% |

The Heck reaction , another palladium-catalyzed process, couples an organohalide with an alkene. wikipedia.orgorganic-chemistry.org This reaction offers a pathway to introduce alkenyl substituents at the C3 and C4 positions. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by alkene insertion and subsequent β-hydride elimination to yield the substituted alkene product. youtube.com While specific examples for this compound are not extensively documented, the known reactivity of vinyl bromides in Heck reactions suggests its applicability for further functionalization of this scaffold. nih.gov

Reactivity of the Unsaturated Pyrrolidinedione (Maleimide) Ring System

The maleimide core of the molecule is an electron-poor alkene, making it highly reactive in several important classes of organic reactions, including cycloadditions and conjugate additions.

The electron-withdrawing nature of the two adjacent carbonyl groups makes the double bond of the N-phenylmaleimide system an excellent dienophile for Diels-Alder reactions . rsc.orgtandfonline.com This [4+2] cycloaddition reaction occurs between a conjugated diene and a dienophile to form a six-membered ring. rsc.org N-phenylmaleimide and its derivatives readily react with a variety of dienes, such as furan (B31954), 2,5-dimethylfuran, and anthracene (B1667546) derivatives, to produce stable cycloadducts. tandfonline.comrsc.org These reactions can be promoted by thermal or microwave heating. tandfonline.com

| Dienophile | Diene | Conditions | Product | Reference |

|---|---|---|---|---|

| N-(4-chlorophenyl)maleimide | 2,5-dimethylfuran | Reflux, 1 hr | exo-2-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-dimethyl-4,7-epoxy-1H-isoindole-1,3(2H)-dione | tandfonline.com |

| N-phenylmaleimide | Furan | Thermal heating | Endo/exo adducts | tandfonline.com |

| Bulky N-phenylmaleimides | Anthracene derivatives | Thermal heating | anti-1,4-adducts | rsc.org |

Similarly, the maleimide double bond acts as an efficient dipolarophile in 1,3-dipolar cycloaddition reactions . This reaction involves a 1,3-dipole (such as a nitrone or an azomethine ylide) and a dipolarophile, leading to the formation of a five-membered heterocyclic ring. frontiersin.org N-phenylmaleimide reacts with various nitrones to yield isoxazolidine (B1194047) products. oup.comacs.orgresearchgate.net The stereochemistry of the resulting cycloadducts can be influenced by the specific substituents on both the dipole and the dipolarophile. researchgate.net

The electron-deficient alkene of the maleimide ring is a classic Michael acceptor , readily undergoing conjugate addition (or 1,4-addition) with a wide range of nucleophiles (Michael donors). wikipedia.org This reaction is a cornerstone of C-C bond formation and is widely used to synthesize functionalized succinimide (B58015) derivatives. mdpi.comresearchgate.net Various nucleophiles, including enolates from aldehydes and ketones, amines, and thiols, can add to the β-carbon of the maleimide double bond. mdpi.comresearchgate.net Asymmetric variants of the Michael addition, using chiral organocatalysts, have been developed to produce optically pure succinimide products with high enantioselectivity. mdpi.com

| Michael Donor (Nucleophile) | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Isobutyraldehyde | Chiral thiourea (B124793) organocatalyst, Water | Chiral 3-substituted succinimide | mdpi.com |

| Butyraldehyde | Base catalyst | 3-(1-formylpropyl)-1-phenylpyrrolidine-2,5-dione | researchgate.net |

| Various Aldehydes | Dipeptide organocatalyst | Chiral 3-alkyl-4-formyl-succinimide derivatives | researchgate.net |

Reactivity of the N-Phenyl Moiety and Carbonyl Groups

While the primary reactivity of the molecule is centered on the brominated double bond, the N-phenyl ring and the dicarbonyl system also possess distinct chemical properties.

The N-phenyl group can potentially undergo electrophilic aromatic substitution (EAS) , such as nitration, halogenation, or Friedel-Crafts reactions. wikipedia.org However, the pyrrolidine-2,5-dione moiety acts as a deactivating group due to the electron-withdrawing nature of the carbonyls. The nitrogen lone pair is delocalized into both carbonyl groups, reducing its ability to donate electron density to the phenyl ring. Consequently, the phenyl ring is less nucleophilic than benzene, and EAS reactions require harsher conditions. masterorganicchemistry.com The imide group is expected to be a meta-director, guiding incoming electrophiles to the 3- and 5-positions of the phenyl ring. libretexts.org

The carbonyl groups of the succinimide ring are amide-like in character and are generally less reactive towards nucleophiles than ketone carbonyls. youtube.com They are resistant to reduction by mild reducing agents like sodium borohydride (B1222165) (NaBH₄). libretexts.org However, they can be reduced by more powerful hydride reagents such as lithium aluminum hydride (LiAlH₄). libretexts.orgwikipedia.org The complete reduction of both carbonyl groups would lead to the corresponding N-phenylpyrrolidine.

Electrophilic Aromatic Substitution on the Phenyl Ring

The pyrrolidine-2,5-dione moiety attached to the phenyl ring through a nitrogen atom exerts a significant influence on the aromatic ring's reactivity towards electrophilic substitution. The two carbonyl groups in the imide structure are strongly electron-withdrawing. This property deactivates the phenyl ring, making it less susceptible to attack by electrophiles compared to benzene.

The deactivating nature of the 3,4-dibromo-1-(pyrrolidine-2,5-dione) substituent directs incoming electrophiles primarily to the meta position. This directive effect is a consequence of the destabilization of the arenium ion intermediates that would be formed during ortho and para attack. In the case of meta attack, the positive charge of the intermediate is not placed on the carbon atom directly attached to the electron-withdrawing imide nitrogen, resulting in a more stable transition state.

While specific studies on the nitration, sulfonation, or Friedel-Crafts reactions of this compound are not extensively detailed in the available literature, the general principles of electrophilic aromatic substitution for compounds with strongly deactivating, meta-directing groups are well-established. The reaction conditions for such substitutions would likely require forcing conditions, such as the use of stronger acids or higher temperatures, to overcome the deactivation of the phenyl ring.

Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Major Product |

| Nitration | HNO₃, H₂SO₄ | 3,4-Dibromo-1-(3-nitrophenyl)pyrrolidine-2,5-dione |

| Sulfonation | Fuming H₂SO₄ | 3-(3,4-Dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonic acid |

| Bromination | Br₂, FeBr₃ | 3,4-Dibromo-1-(3-bromophenyl)pyrrolidine-2,5-dione |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(3,4-Dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-acylbenzene |

Reactions Involving the Imide Carbonyl Functionalities

The two carbonyl groups of the imide ring in this compound are electrophilic centers and can be attacked by nucleophiles. These reactions can lead to the opening of the pyrrolidine-2,5-dione ring.

One notable reaction is the interaction with Grignard reagents. Arylmagnesium bromides have been shown to react with N-substituted maleimides to yield N-substituted-5-aryl-5-hydroxy-2-pyrrolinones. rsc.org This suggests that one of the carbonyl groups is attacked by the Grignard reagent, leading to the formation of a tertiary alcohol after workup, without opening the ring.

Hydrolysis of the imide ring can occur under acidic or basic conditions, leading to the formation of the corresponding dicarboxylic acid or its salt. The stability of the imide ring is influenced by the N-substituent. Electron-withdrawing groups on the N-phenyl ring can affect the rate of hydrolysis.

Reduction of the imide carbonyls is also a possible transformation. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the carbonyl groups to methylene (B1212753) groups, yielding the corresponding 1-phenyl-3,4-dibromopyrrolidine. Milder reducing agents may selectively reduce one carbonyl group or lead to the formation of hydroxylated products.

Radical and Photochemical Reactions of this compound

N-Aryl maleimides are known to participate in photochemical reactions, particularly [2+2] cycloadditions with alkenes. nih.gov Upon irradiation, typically in the presence of a photosensitizer like thioxanthone, the maleimide can be excited to a triplet state. nih.gov This excited state can then react with an alkene to form a cyclobutane (B1203170) ring. The stereochemistry of the resulting cycloadduct is a key aspect of these reactions. nih.gov

While specific photochemical studies on this compound are limited, its structural similarity to other N-aryl maleimides suggests it would undergo similar cycloaddition reactions. The presence of the bromine atoms on the maleimide ring could potentially influence the photophysical properties and the reactivity of the excited state.

In the realm of radical reactions, N-haloimides, such as N-bromosuccinimide (NBS), are well-known reagents for allylic and benzylic brominations. commonorganicchemistry.comlibretexts.orgmasterorganicchemistry.com These reactions proceed via a free radical chain mechanism. Although this compound is not an N-haloimide, the presence of bromine atoms on the double bond of the maleimide moiety might allow it to participate in radical reactions under specific conditions, though it is not a typical radical initiator or halogenating agent in the same vein as NBS.

Furthermore, the photochemistry of related N-phenyl imides has been explored. For instance, N-phenyl dibenzothiophene (B1670422) sulfoximine (B86345) undergoes S-N photocleavage to generate phenyl nitrene. nih.gov While the structure is different, this highlights the potential for photochemical cleavage of the N-phenyl bond in related imide systems under UV irradiation, which could lead to radical or nitrene intermediates.

Table 2: Potential Radical and Photochemical Reactions

| Reaction Type | Reactants | Potential Product(s) |

| Photochemical [2+2] Cycloaddition | This compound, Alkene, Photosensitizer | Cyclobutane-fused pyrrolidine-2,5-dione derivative |

| Radical Addition (Hypothetical) | This compound, Radical Source | Adducts to the dibrominated double bond |

Mechanistic Investigations in the Chemistry of 3,4 Dibromo 1 Phenylpyrrolidine 2,5 Dione

Elucidation of Reaction Pathways and Intermediates (e.g., Polar vs. Radical Pathways)

The presence of bromine atoms in 3,4-Dibromo-1-phenylpyrrolidine-2,5-dione allows for its participation in both polar and radical reaction pathways. The preferred mechanism is often dictated by the reaction conditions, such as the presence of radical initiators, the nature of the solvent, and the electronic properties of the substrate.

Polar Pathways:

In polar, ionic pathways, the bromine atoms can act as leaving groups or the carbon-bromine bond can be polarized to create electrophilic centers at C3 and C4. Nucleophilic substitution reactions are a plausible polar pathway for this compound. The reaction likely proceeds through a step-wise mechanism involving the formation of a carbocationic intermediate, particularly if stabilized by the adjacent phenyl group or the lone pairs of the nitrogen atom. The electron-withdrawing nature of the dicarbonyl groups would, however, destabilize an adjacent carbocation, making a concerted SN2-type mechanism also a possibility, though sterically hindered.

Computational studies on related pyrrolidinone systems have shown that nucleophilic attack can be a key step in their transformations. For instance, the reaction between a 3-pyrrolin-2-one derivative and an amine was elucidated using Density Functional Theory (DFT), revealing a pathway involving nucleophilic addition. Similarly, the formation of the analogous 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione proceeds through a polar mechanism.

Radical Pathways:

Alternatively, under conditions that favor homolytic cleavage, such as UV irradiation or the presence of radical initiators (e.g., AIBN, benzoyl peroxide), reactions involving this compound can proceed through radical intermediates. This is well-documented for the related compound, N-bromosuccinimide (NBS), which is a common reagent for free-radical bromination of allylic and benzylic positions.

In a radical mechanism, the reaction would be initiated by the homolytic cleavage of a C-Br bond to generate a bromine radical and a pyrrolidinyl radical. This pathway is less common for vicinal dibromides on a saturated ring compared to the allylic bromination reactions typical for NBS. However, subsequent reactions such as dehalogenation could proceed via radical intermediates.

The table below summarizes the key characteristics and influencing factors for the potential polar and radical pathways.

| Pathway | Initiating Step | Key Intermediates | Favorable Conditions |

| Polar | Heterolytic cleavage of C-Br bond or nucleophilic attack | Carbocations, bromonium ions | Polar solvents, presence of Lewis acids or nucleophiles |

| Radical | Homolytic cleavage of C-Br bond | Carbon-centered radicals, bromine radicals | UV irradiation, radical initiators (e.g., AIBN), non-polar solvents |

Kinetic and Thermodynamic Studies of Key Transformations

Detailed kinetic and thermodynamic data for reactions specifically involving this compound are not extensively available in the literature. However, general principles derived from studies of similar halogenated compounds can provide insight into the factors governing the rates and equilibria of its reactions.

The stability of intermediates plays a crucial role in determining the reaction pathway and whether the reaction is under kinetic or thermodynamic control. For instance, in halogenation reactions using N-halosuccinimides, the formation of the more stable product (thermodynamic control) is not always favored over the product that is formed fastest (kinetic control).

Computational studies on the reaction of a 3-pyrroline-2-one (B142641) derivative with an amine have shown that kinetic selectivity can be more significant than thermodynamic selectivity in forming the major product. This suggests that the transition state energies often play a more decisive role than the relative energies of the final products. For this compound, a similar scenario can be envisioned where the pathway with the lower activation energy barrier will be preferred, even if it does not lead to the most thermodynamically stable product.

The following table outlines the expected influence of kinetic and thermodynamic factors on potential reactions of this compound.

| Control | Determining Factor | Product Characteristics | Expected Conditions |

| Kinetic | Lower activation energy (ΔG‡) | Formed faster, may be less stable | Lower reaction temperatures, short reaction times |

| Thermodynamic | Lower product energy (ΔG°) | More stable, may form slower | Higher reaction temperatures, longer reaction times, reversible conditions |

Stereochemical Control and Regioselectivity in Reactions

Reactions involving the chiral centers at C3 and C4 of this compound are expected to be influenced by steric and electronic factors, leading to specific stereochemical and regiochemical outcomes.

Stereochemical Control:

The stereochemistry of nucleophilic substitution reactions at the C3 and C4 positions would depend on the mechanism. An SN2-type reaction would proceed with an inversion of configuration at the reacting center. In contrast, an SN1-type reaction, proceeding through a planar carbocation intermediate, would likely lead to a racemic mixture of products. The bulky N-phenyl group and the adjacent bromine atom can create significant steric hindrance, potentially directing the approach of a nucleophile from the less hindered face of the molecule, thus exerting a degree of stereocontrol.

In reactions such as 1,3-dipolar cycloadditions, where related pyrrolidine-2,5-diones act as dipolarophiles, high levels of enantio- and diastereoselectivity have been observed. The stereochemical outcome is often dictated by the approach of the dipole to the less sterically hindered face of the dipolarophile.

Regioselectivity:

In nucleophilic substitution reactions, if one bromine atom is more sterically accessible or if the carbon to which it is attached is more electrophilic, a nucleophile will preferentially attack at that position. DFT calculations on related systems have been used to rationalize the stereochemical and regiochemical outcomes of reactions by analyzing the energies of different transition states.

The table below summarizes the factors influencing stereochemical and regiochemical outcomes in reactions of this compound.

| Selectivity | Influencing Factors | Potential Outcome |

| Stereoselectivity | Reaction mechanism (SN1 vs. SN2), steric hindrance from N-phenyl group and adjacent bromine, nature of the incoming group | Inversion of configuration, racemization, or formation of a preferred diastereomer |

| Regioselectivity | Steric accessibility of C3 and C4, electronic effects of substituents, stability of intermediates or products | Preferential reaction at one of the two bromine-bearing carbons |

Structure Reactivity Relationships and Conformational Analysis of 3,4 Dibromo 1 Phenylpyrrolidine 2,5 Dione

Electronic and Steric Effects of Bromine and N-Phenyl Substituents on Molecular Reactivity

The reactivity of the 3,4-Dibromo-1-phenylpyrrolidine-2,5-dione molecule is profoundly influenced by the electronic and steric properties of the vicinal bromine atoms and the N-phenyl group. These substituents modulate the electron density distribution and steric accessibility of the pyrrolidinedione ring, thereby affecting its susceptibility to nucleophilic attack, electrophilic substitution, and radical reactions.

Electronic Effects:

The two bromine atoms at the C3 and C4 positions exert a strong electron-withdrawing inductive effect (-I) on the carbon backbone of the pyrrolidinedione ring. This effect has several consequences:

Increased Acidity of α-Hydrogens: The electron-withdrawing nature of the bromine atoms increases the acidity of the hydrogen atoms at the C3 and C4 positions, making them more susceptible to deprotonation by a base.

Activation of Carbonyl Groups: The inductive effect of the bromine atoms enhances the electrophilicity of the carbonyl carbons (C2 and C5), making them more prone to nucleophilic attack.

Influence on the N-Phenyl Group: The electron-withdrawing bromine atoms can also influence the electronic properties of the N-phenyl substituent through the sigma framework of the molecule.

Steric Effects:

The bulky bromine atoms and the N-phenyl group introduce significant steric hindrance around the pyrrolidinedione ring.

Shielding of the Ring: The substituents can sterically shield the faces of the five-membered ring, potentially directing the approach of incoming reagents to a less hindered face.

Restricted Rotation: Steric interactions between the N-phenyl group and the carbonyl oxygens can restrict the rotation around the N-C(phenyl) bond, influencing the preferred conformation of the phenyl ring relative to the pyrrolidinedione ring.

Impact on Reaction Rates: The steric bulk of the bromine atoms can hinder the approach of nucleophiles or other reactants, thereby decreasing reaction rates compared to unsubstituted or less substituted analogues.

Conformational Preferences of the Pyrrolidinedione Ring and N-Phenyl Group

The three-dimensional structure of this compound is not planar. The five-membered pyrrolidinedione ring adopts puckered conformations to minimize ring strain. The two most common conformations for the succinimide (B58015) ring are the envelope (E) and the twisted (T) conformations.

In the envelope conformation , four of the ring atoms are coplanar, while the fifth atom is out of the plane. In the twisted conformation , two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms. The presence of bulky substituents, such as the two bromine atoms, will significantly influence the preferred conformation and the energy barrier between different conformations. The substituents will tend to occupy positions that minimize steric interactions. For instance, a pseudo-equatorial orientation is often favored for bulky groups to reduce steric strain.

The orientation of the N-phenyl group relative to the pyrrolidinedione ring is another important conformational feature. The rotation around the N-C(phenyl) bond is subject to steric hindrance from the carbonyl groups of the succinimide ring. As a result, the phenyl ring is typically not coplanar with the pyrrolidinedione ring. The dihedral angle between the plane of the phenyl ring and the mean plane of the pyrrolidinedione ring will adopt a value that balances the steric repulsion and any potential electronic interactions.

| Conformational Feature | Description | Influencing Factors |

| Pyrrolidinedione Ring Pucker | Adopts non-planar envelope (E) or twisted (T) conformations. | Minimization of ring strain, steric interactions between bromine atoms and carbonyl groups. |

| Substituent Orientation | Bromine atoms can occupy pseudo-axial or pseudo-equatorial positions. | Steric hindrance, electronic repulsions. |

| N-Phenyl Group Orientation | The phenyl ring is twisted out of the plane of the pyrrolidinedione ring. | Steric hindrance between ortho-hydrogens of the phenyl ring and carbonyl oxygens. |

Quantitative Structure-Activity/Reactivity Relationships (QSAR/QRR) in Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QRR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity, respectively. nih.govnih.gov These models are typically expressed as mathematical equations that relate molecular descriptors to the property of interest.

For a series of substituted pyrrolidine-2,5-diones, a QSAR/QRR study would involve:

Data Set: A collection of molecules with known biological activities (e.g., anticonvulsant, anti-inflammatory) or reactivities.

Molecular Descriptors: Calculation of various descriptors for each molecule, which can be categorized as:

Electronic: Dipole moment, partial charges, HOMO/LUMO energies.

Steric: Molecular volume, surface area, specific steric parameters (e.g., Taft's Es).

Hydrophobic: LogP (partition coefficient).

Topological: Connectivity indices.

Model Development: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a mathematical model that correlates the descriptors with the observed activity/reactivity.

Validation: Testing the predictive power of the model using internal and external validation techniques.

For analogues of this compound, a QSAR/QRR model might reveal the following hypothetical relationships:

| Descriptor Category | Potential Influence on Activity/Reactivity |

| Electronic | The electron-withdrawing strength of substituents on the ring could correlate with reactivity towards nucleophiles. |

| Steric | The size and shape of substituents at the 3, 4, and N-positions could be critical for binding to a biological target or for accessing a reactive site. |

| Hydrophobicity | The overall lipophilicity, influenced by the phenyl and bromo substituents, would be important for membrane permeability and reaching a biological target. |

Such models are valuable tools in drug discovery and chemical research for predicting the properties of new compounds and for guiding the design of more potent or reactive molecules. ebi.ac.uk

Theoretical and Computational Chemistry Studies on 3,4 Dibromo 1 Phenylpyrrolidine 2,5 Dione

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of 3,4-Dibromo-1-phenylpyrrolidine-2,5-dione. By examining the parent molecule, N-phenylmaleimide, and extrapolating the effects of dibromination, a detailed picture of the molecule's properties can be formed.

The geometry of the pyrrolidine-2,5-dione ring is expected to be nearly planar. The introduction of two bromine atoms at the 3 and 4 positions will induce some steric strain, which may cause slight puckering of the five-membered ring. The dihedral angle between the phenyl ring and the plane of the pyrrolidine-2,5-dione ring is a critical parameter influencing the electronic communication between these two moieties. In N-phenylmaleimide, this angle is significant, preventing full conjugation. A similar twisted conformation is anticipated for the dibromo-derivative.

Molecular orbital analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity and electronic transitions. The HOMO is likely to be localized on the phenyl ring, while the LUMO is expected to be distributed over the electron-deficient pyrrolidine-2,5-dione ring, particularly the C=O and C-Br bonds. The energy gap between the HOMO and LUMO is a key determinant of the molecule's chemical reactivity and spectroscopic properties.

| Property | Predicted Characteristic | Basis of Prediction |

|---|---|---|

| Ring Planarity | Near-planar pyrrolidine-2,5-dione ring with potential for slight puckering | DFT studies on N-phenylmaleimide and related cyclic imides |

| Dihedral Angle (Phenyl-Imide) | Significant twist, preventing full π-conjugation | X-ray crystallography and computational studies of N-phenylmaleimide |

| Electron Distribution | Electron-deficient pyrrolidine-2,5-dione ring due to carbonyl and bromine groups | Inductive effects of substituents |

| HOMO Localization | Primarily on the phenyl ring | Molecular orbital calculations on N-phenylmaleimide |

| LUMO Localization | Distributed over the pyrrolidine-2,5-dione ring, especially C=O and C-Br bonds | Molecular orbital calculations on N-phenylmaleimide and related compounds |

Computational Modeling of Reaction Pathways, Transition States, and Intermediates

The formation of this compound from N-phenylmaleimide via the addition of molecular bromine is a classic example of electrophilic addition to an alkene. Computational modeling can provide a detailed understanding of the reaction mechanism, including the structures of transition states and intermediates.

The reaction is expected to proceed through a multi-step mechanism. The initial step involves the approach of the bromine molecule to the electron-rich double bond of the N-phenylmaleimide. This leads to the formation of a π-complex, which is a weakly bound intermediate.

From the π-complex, the reaction proceeds to a key intermediate, the bromonium ion. This is a three-membered ring containing a positively charged bromine atom bridged across the C3 and C4 carbons. The formation of the bromonium ion occurs via a transition state where the Br-Br bond is partially broken, and the new C-Br bonds are partially formed.

The final step of the reaction is the nucleophilic attack of the bromide ion (Br⁻), formed in the previous step, on one of the carbon atoms of the bromonium ion ring. This attack proceeds via an Sₙ2-like mechanism, leading to the opening of the bromonium ion ring and the formation of the final trans-dibrominated product. The stereochemistry of the product is a direct consequence of the anti-addition mechanism dictated by the bromonium ion intermediate.

Computational studies on the bromination of similar electron-deficient alkenes can provide quantitative data on the energetics of this reaction pathway. The activation energies for the formation of the bromonium ion and its subsequent ring-opening can be calculated, as well as the relative energies of the intermediates.

| Reaction Step | Species | Description | Computational Insight |

|---|---|---|---|

| 1 | π-Complex (Intermediate) | Weakly bound complex between N-phenylmaleimide and Br₂ | Calculated as a shallow minimum on the potential energy surface |

| 2 | First Transition State | Formation of the bromonium ion | Characterized by an imaginary frequency corresponding to the Br-Br bond cleavage and C-Br bond formation |

| 3 | Bromonium Ion (Intermediate) | Three-membered ring with a positively charged bromine atom | A stable intermediate with calculated bond lengths and charges |

| 4 | Second Transition State | Nucleophilic attack of Br⁻ on the bromonium ion | Characterized by an imaginary frequency corresponding to the C-Br bond formation and bromonium ring opening |

| 5 | Product | This compound | The final, thermodynamically stable product |

Prediction and Interpretation of Spectroscopic Data

Computational chemistry provides powerful tools for the prediction and interpretation of various spectroscopic data, including NMR, IR, and Raman spectra. For this compound, these predictions can be made by performing calculations on its optimized geometry.

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The predicted ¹H NMR spectrum would show signals corresponding to the protons on the phenyl ring and the two protons at the C3 and C4 positions. The chemical shifts of the phenyl protons will be influenced by the electron-withdrawing nature of the imide group. The protons at C3 and C4 are expected to be in a trans configuration, and their coupling constant would be indicative of this stereochemistry.

In the ¹³C NMR spectrum, distinct signals are expected for the carbonyl carbons, the carbons of the phenyl ring, and the C3 and C4 carbons bearing the bromine atoms. The chemical shifts of the C3 and C4 carbons will be significantly influenced by the electronegativity of the attached bromine atoms.

Vibrational Spectroscopy (IR and Raman): The theoretical IR and Raman spectra can be calculated by computing the harmonic vibrational frequencies. The calculated spectrum for this compound would exhibit characteristic vibrational modes. The strong absorptions in the IR spectrum would correspond to the symmetric and asymmetric stretching vibrations of the two carbonyl groups. The C-N stretching vibrations of the imide ring would also be present. The vibrations involving the C-Br bonds would appear at lower frequencies.

In the Raman spectrum, the symmetric vibrations are often more intense. The stretching vibrations of the phenyl ring and the symmetric stretching of the carbonyl groups would be prominent. The C-Br stretching vibrations would also be Raman active. By comparing the predicted spectra with experimental data (if available), a detailed assignment of the vibrational modes can be achieved.

| Spectroscopy | Predicted Feature | Expected Region/Value |

|---|---|---|

| ¹H NMR | Phenyl Protons | δ 7.2-7.6 ppm |

| ¹H NMR | C3-H and C4-H Protons | δ 4.5-5.0 ppm (trans coupling) |

| ¹³C NMR | Carbonyl Carbons | δ 170-180 ppm |

| ¹³C NMR | Phenyl Carbons | δ 120-140 ppm |

| ¹³C NMR | C3 and C4 Carbons | δ 50-60 ppm |

| IR | C=O Stretching | 1700-1780 cm⁻¹ (strong) |

| IR | C-N Stretching | 1350-1450 cm⁻¹ |

| IR | C-Br Stretching | 500-650 cm⁻¹ |

| Raman | Phenyl Ring Breathing | ~1000 cm⁻¹ (strong) |

| Raman | Symmetric C=O Stretching | 1700-1780 cm⁻¹ |

Advanced Applications of 3,4 Dibromo 1 Phenylpyrrolidine 2,5 Dione in Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block

3,4-Dibromo-1-phenylpyrrolidine-2,5-dione, a halogenated derivative of N-phenylsuccinimide, has emerged as a highly versatile and reactive intermediate in the field of organic synthesis. The presence of two bromine atoms on the pyrrolidine-2,5-dione core significantly influences its chemical reactivity, making it a valuable precursor for the construction of a wide array of complex molecular architectures.

Precursor for Complex Heterocyclic Scaffolds and Natural Product Analogues

The pyrrolidine-2,5-dione moiety is a prominent structural motif found in numerous biologically active natural products and synthetic compounds. nih.govunipa.it The strategic placement of bromine atoms in this compound provides reactive handles for various chemical transformations, enabling the synthesis of diverse heterocyclic systems. nih.gov These transformations often involve nucleophilic substitution or elimination reactions, where the bromine atoms act as leaving groups, facilitating the introduction of new functional groups and the formation of new carbon-carbon or carbon-heteroatom bonds.

The versatility of this building block is demonstrated by its application in the synthesis of natural product analogues. Natural products often possess complex and unique molecular scaffolds that are challenging to synthesize. By utilizing this compound as a starting material, chemists can access novel heterocyclic structures that mimic the core skeletons of natural products. This approach allows for the systematic modification of the natural product structure, leading to the generation of analogues with potentially improved biological activities or pharmacokinetic properties. The synthesis of analogues of pharmacologically important skeletons, such as those found in various alkaloids, highlights the utility of substituted pyrrolidine-2,5-diones in medicinal chemistry. nih.gov

Utility in Cascade, Domino, and Multicomponent Reactions

Cascade, domino, and multicomponent reactions are powerful strategies in organic synthesis that allow for the construction of complex molecules from simple starting materials in a single operation. nih.govnih.govresearchgate.net These reactions are highly efficient as they minimize the number of synthetic steps, reduce waste generation, and often proceed with high atom economy. The unique structural features of this compound make it an ideal substrate for such transformations.

The presence of multiple reactive sites—the two bromine atoms and the electrophilic carbonyl groups of the imide function—allows for sequential reactions to occur in a controlled manner. For instance, a reaction could be initiated by the substitution of one bromine atom, followed by an intramolecular cyclization involving the other bromine atom or the imide carbonyl group. This can lead to the rapid assembly of polycyclic and complex heterocyclic scaffolds that would otherwise require lengthy and laborious synthetic routes. frontiersin.org The ability to participate in these elegant and efficient reaction cascades underscores the importance of this compound as a valuable tool for modern synthetic organic chemistry.

Contributions to Polymer Chemistry and Functional Material Design

The reactivity of this compound extends beyond its use in small molecule synthesis into the realm of polymer chemistry and materials science. Its unique chemical properties allow it to serve as a key component in the design and synthesis of functional polymers and advanced materials with tailored properties.

Use as a Reactive Monomer for Polymerization or Cross-linking Agent

In polymer chemistry, monomers are the fundamental building blocks that link together to form long polymer chains. The suitability of a molecule as a monomer is dependent on the presence of reactive functional groups that can participate in polymerization reactions. This compound, with its two reactive bromine atoms, can potentially act as a monomer in condensation polymerization reactions. In this type of polymerization, the monomer units are joined together with the elimination of a small molecule, such as hydrogen bromide.

Furthermore, the dibromo functionality allows this compound to function as a cross-linking agent. fluorine1.com Cross-linking is a process that involves the formation of chemical bonds between polymer chains, leading to the formation of a three-dimensional network structure. This network structure imparts enhanced mechanical strength, thermal stability, and solvent resistance to the resulting material. By incorporating this compound into a polymer matrix, the bromine atoms can react with functional groups on adjacent polymer chains, creating covalent cross-links and modifying the material's properties.

| Potential Role in Polymerization | Description |

| Reactive Monomer | The two bromine atoms can serve as reactive sites for step-growth polymerization, reacting with other difunctional monomers to form a polymer chain. |

| Cross-linking Agent | When added to a pre-existing polymer, the dibromo compound can form covalent bonds between polymer chains, increasing rigidity and stability. fluorine1.com |

Development of Specialty Polymers and Advanced Materials

The incorporation of this compound into polymer structures can lead to the development of specialty polymers with unique and desirable properties. The presence of the phenyl group and the polar imide functionality can influence the polymer's solubility, thermal behavior, and interactions with other materials. Moreover, the bromine atoms themselves can impart specific functionalities to the polymer. For example, polymers containing bromine atoms may exhibit enhanced flame retardancy or can serve as precursors for further chemical modifications.

The ability to precisely control the chemical composition and architecture of polymers is crucial for the design of advanced materials. By strategically using this compound as a monomer or cross-linking agent, materials scientists can create polymers with tailored properties for specific applications. These applications could range from high-performance plastics and coatings to functional materials for electronics and biomedical devices. The development of π-conjugated organic donor-acceptor type polymers for electronic devices is an area where similar pyrrolidone-dione structures have shown significant promise. researchgate.net

Deployment as a Chemical Probe or Labeling Reagent in Chemical Biology Research

Chemical probes and labeling reagents are essential tools in chemical biology for studying the function and localization of biomolecules within complex biological systems. nih.govfrontiersin.org These molecules are designed to selectively interact with and report on the presence or activity of specific targets, such as proteins or enzymes. The reactive nature of this compound makes it a potential candidate for the development of such probes.

The bromine atoms on the pyrrolidine-2,5-dione scaffold can act as reactive sites for covalent modification of biomolecules. For instance, they can react with nucleophilic residues on proteins, such as cysteine or lysine, to form a stable covalent bond. By attaching a reporter group, such as a fluorophore or a biotin (B1667282) tag, to the 1-phenyl position of the molecule, a bifunctional probe can be created. The pyrrolidine-2,5-dione moiety would serve as the reactive "warhead" that targets the biomolecule of interest, while the reporter group would allow for its detection and visualization.

Advanced Spectroscopic and Analytical Characterization Methodologies for 3,4 Dibromo 1 Phenylpyrrolidine 2,5 Dione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 3,4-Dibromo-1-phenylpyrrolidine-2,5-dione in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the methine protons on the pyrrolidine-2,5-dione ring and the protons of the N-phenyl group. The chemical shift of the C-H protons at the 3 and 4 positions is significantly influenced by the presence of the adjacent bromine atoms and the carbonyl groups, typically appearing at a downfield region. The phenyl protons will exhibit a complex multiplet pattern in the aromatic region of the spectrum, with the exact chemical shifts and coupling constants depending on the solvent used. For comparison, in the related compound N-bromosuccinimide, the four equivalent protons of the succinimide (B58015) ring appear as a singlet at approximately 2.8 ppm. chemicalbook.com The introduction of the phenyl group and the bromine atoms in this compound will lead to more complex and downfield shifted signals.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further confirmation of the molecular structure by showing distinct signals for each carbon atom in a unique chemical environment. The spectrum will feature signals for the carbonyl carbons (C=O), the brominated methine carbons (CH-Br) of the pyrrolidine (B122466) ring, and the carbons of the phenyl ring. The carbonyl carbons are expected to resonate at the most downfield region, typically around 170-180 ppm. The chemical shifts of the C3 and C4 carbons will be significantly influenced by the electronegative bromine atoms.

| Proton (¹H) | Expected Chemical Shift (ppm) | Carbon (¹³C) | Expected Chemical Shift (ppm) |

| Phenyl-H | 7.2 - 7.6 | Carbonyl (C=O) | 170 - 180 |

| CH-Br | 4.5 - 5.5 | Phenyl-C (ipso) | 130 - 135 |

| Phenyl-C (ortho, meta, para) | 120 - 130 | ||

| CH-Br | 50 - 60 |

Note: The expected chemical shifts are estimates based on related structures and are subject to variation based on solvent and experimental conditions.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, is crucial for identifying the functional groups present in this compound. azolifesciences.commdpi.com These two techniques are complementary, providing a comprehensive vibrational profile of the molecule.

FTIR Spectroscopy: The FTIR spectrum of this compound is characterized by strong absorption bands corresponding to the stretching vibrations of the carbonyl groups (C=O) of the succinimide ring. These typically appear in the region of 1700-1780 cm⁻¹. The exact position of these bands can be influenced by the electronic effects of the bromine and phenyl substituents. Other key absorptions include the C-N stretching vibrations, C-H stretching of the aromatic ring, and the C-Br stretching vibrations, which are expected at lower wavenumbers. For the parent compound, N-phenylsuccinimide, characteristic infrared bands are observed that can be compared to those of the dibrominated analog to understand the effect of halogenation on the vibrational modes. rsc.orgresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides additional information, particularly for symmetric vibrations and bonds involving heavier atoms. The C-Br stretching vibrations are often more prominent in the Raman spectrum than in the FTIR spectrum. The symmetric stretching of the carbonyl groups and the vibrations of the phenyl ring will also give rise to characteristic Raman signals. A comparative study of the vibrational spectra of succinimide and N-bromosuccinimide using DFT has shown the utility of these techniques in assigning fundamental vibrational modes. nih.gov

| Functional Group | Expected FTIR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| C=O Stretch (imide) | 1700 - 1780 | 1700 - 1780 |

| C-N Stretch | 1100 - 1300 | 1100 - 1300 |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| C-Br Stretch | 500 - 650 | 500 - 650 |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition and exact mass of this compound, providing unequivocal confirmation of its molecular formula.

The mass spectrum of a compound containing bromine is characterized by a distinctive isotopic pattern for the molecular ion peak (M⁺) due to the presence of two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance. nih.gov Consequently, for this compound, the molecular ion region will exhibit a characteristic pattern of peaks at M, M+2, and M+4, with relative intensities corresponding to the statistical distribution of the bromine isotopes.

Fragmentation Analysis: Electron ionization (EI) mass spectrometry will induce fragmentation of the molecular ion, providing valuable structural information. The fragmentation pattern is dictated by the stability of the resulting fragment ions. Common fragmentation pathways for N-substituted succinimides can involve cleavage of the succinimide ring and loss of substituents. For this compound, initial fragmentation could involve the loss of a bromine atom or the entire phenyl group. Subsequent fragmentations may include the loss of carbon monoxide (CO) or other small neutral molecules. Analysis of these fragmentation patterns helps to piece together the molecular structure.

X-ray Diffraction Crystallography for Solid-State Structural Elucidation

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and intermolecular interactions.

The analysis would reveal the dihedral angle between the phenyl ring and the succinimide ring, which is a critical parameter influencing the molecular packing. Furthermore, the crystallographic data would elucidate any intermolecular interactions, such as halogen bonding or π-π stacking, which govern the crystal packing and ultimately the macroscopic properties of the material.

Advanced Chromatographic (e.g., TLC, HPLC, GC) and Separation Techniques

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring its synthesis.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitative analysis. A suitable mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, would be used to achieve good separation of the product from any starting materials or by-products on a silica (B1680970) gel plate. The spots can be visualized under UV light due to the presence of the phenyl group.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both qualitative and quantitative analysis, offering high resolution and sensitivity. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, would likely be suitable for the analysis of this compound. Detection is typically achieved using a UV detector set at a wavelength where the phenyl group absorbs strongly. For related N-substituted succinimides, hydrophilic interaction chromatography (HILIC) has also been employed. rsc.orgd-nb.info

Gas Chromatography (GC): GC can be used for the analysis of thermally stable and volatile compounds. Given the molecular weight and potential for thermal decomposition, GC analysis of this compound might require careful optimization of the injection port and oven temperatures to avoid degradation.

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection |

| TLC | Silica Gel | Hexane/Ethyl Acetate | UV Light |

| HPLC | C18 | Acetonitrile/Water | UV |

| GC | Capillary Column (e.g., DB-5) | Helium | Flame Ionization (FID) or Mass Spectrometry (MS) |

Current Research Trends and Future Perspectives in 3,4 Dibromo 1 Phenylpyrrolidine 2,5 Dione Chemistry

Innovations in Green and Sustainable Synthetic Routes

The synthesis of N-substituted succinimides has traditionally involved methods that are often inconsistent with the principles of green chemistry, relying on harsh reagents and generating significant waste. namiki-s.co.jp However, the future of 3,4-Dibromo-1-phenylpyrrolidine-2,5-dione synthesis will likely be shaped by significant innovations in sustainable methodologies, drawing inspiration from recent advancements in the synthesis of related N-phenylmaleimides and other succinimide (B58015) derivatives. frontiersin.orgacs.orgsci-hub.se

A primary focus is the development of solvent-free or "grinding" methods. For instance, the synthesis of N-phenylmaleimide precursors has been successfully achieved by grinding maleic anhydride (B1165640) and substituted amines under solventless conditions, a technique that drastically reduces waste and energy consumption. sci-hub.se Another promising avenue is the use of safer, more environmentally benign solvent systems. Research has shown that N-substituted succinimides can be prepared in high yields using hot water as the reaction medium, completely avoiding organic solvents. uc.pt Microwave-assisted organic synthesis (MAOS) also presents a powerful tool for accelerating the cyclization of precursor amic acids, often leading to higher yields in significantly shorter reaction times and aligning with the principle of energy efficiency. rsc.orgduke.edu

| Method | Key Principles | Typical Solvents | Energy Source | Potential Advantages | Reference |

|---|---|---|---|---|---|

| Solvent-Free Grinding | Waste Prevention, Safer Solvents | None | Mechanical | Reduced solvent waste, high atom economy | sci-hub.se |

| Microwave-Assisted Synthesis | Design for Energy Efficiency | Acetic Acid, Water | Microwave Irradiation | Drastically reduced reaction times, improved yields | rsc.org |

| Hot Water Medium | Safer Solvents & Auxiliaries | Water | Conventional Heating | Eliminates organic solvents, environmentally benign | uc.pt |

| One-Pot Zinc-Mediated Cyclization | Atom Economy, Safer Reagents | Acetic Acid | Exothermic (initially) | Avoids isolation of intermediates, uses inexpensive reagents | namiki-s.co.jp |

Discovery of Novel Reactivity Modes and Catalytic Systems

The two bromine atoms on the pyrrolidine-2,5-dione core, positioned vicinal to each other, suggest a rich and varied reactivity profile for this compound that remains largely untapped. Future research is expected to move beyond its potential role as a simple brominating agent and explore novel transformations driven by modern catalytic systems.

One of the most promising areas is transition metal-catalyzed cross-coupling and C-H functionalization reactions. nih.govmdpi.com The C-Br bonds in the molecule could serve as handles for palladium- or copper-catalyzed reactions to introduce new carbon-carbon or carbon-heteroatom bonds, thus building molecular complexity. Inspired by recent breakthroughs, a palladium/chiral ligand system could potentially catalyze the enantioselective addition of aryl boronic acids to a related maleimide (B117702) precursor, followed by bromination, to access chiral 3-aryl-4-bromo-succinimide derivatives. nih.gov

Furthermore, the field of photoredox catalysis opens up new possibilities for radical-based transformations. acs.orgbeilstein-journals.orgresearchgate.net Visible-light-induced single-electron transfer (SET) could enable the selective functionalization of the succinimide ring under exceptionally mild conditions. For instance, a photoredox catalyst could facilitate the generation of radicals that add to the C-C double bond of a maleimide precursor prior to bromination, or potentially engage the C-Br bonds of the target molecule directly in novel coupling reactions. The development of organocatalytic systems, which avoid the use of metals entirely, also represents a key future direction for achieving asymmetric functionalization of the succinimide scaffold. mdpi.comrsc.org

Expansion of Applications in Emerging Areas of Chemical Science

The pyrrolidine-2,5-dione (succinimide) scaffold is a well-established pharmacophore found in a wide array of biologically active compounds, particularly known for anticonvulsant properties. researchgate.netnih.govnih.gov The introduction of two bromine atoms and a phenyl group in this compound provides a unique combination of lipophilicity, steric bulk, and potential for specific intermolecular interactions, such as halogen bonding, which could be exploited in drug design. nih.gov

Future applications are likely to emerge in medicinal chemistry, where the compound can serve as a versatile building block for constructing libraries of potential therapeutic agents. The halogen atoms can act as key recognition elements in binding to biological targets or as synthetic handles for late-stage functionalization to rapidly generate analogues for structure-activity relationship (SAR) studies. namiki-s.co.jpnih.gov Research into related halogenated heterocyclic compounds suggests potential applications as anticancer, antifungal, or antibacterial agents. researchgate.net For example, derivatives of 3,4-disubstituted pyrrolidine-2,5-diones have been investigated as inhibitors of enzymes like carbonic anhydrase.

Beyond medicine, the unique electronic and steric properties imparted by the dibromo-N-phenyl substitution pattern could find use in materials science. N-substituted maleimides are used in the development of specialty polymers and functional materials. The reactivity of the C-Br bonds could be harnessed for polymer modification or for creating novel cross-linking agents, leading to materials with tailored thermal or optical properties.

| Area of Application | Rationale / Mode of Action | Example from Related Compounds | Potential Role of Dibromo-Substitution | Reference |

|---|---|---|---|---|

| Medicinal Chemistry (Anticonvulsants) | Core scaffold in established drugs like ethosuximide. | Development of N-phenylphthalimide derivatives as anti-MES agents. | Modify lipophilicity and target binding. | nih.gov |

| Medicinal Chemistry (Enzyme Inhibition) | Scaffold for designing inhibitors for specific enzymes. | 3,4-dihydroxypyrrolidine-2,5-dione derivatives inhibit carbonic anhydrase. | Introduce halogen bonding interactions with active site residues. | |

| Medicinal Chemistry (Antifungal Agents) | Halogenated heterocycles often exhibit antimicrobial activity. | Palladium-catalyzed synthesis of 3-arylsuccinimides as antifungal leads. | Enhance potency and metabolic stability. | nih.gov |

| Polymer Science | Monomers for specialty polymers and thermal stabilizers. | N-phenylmaleimide is used in high-performance polymers. | Serve as a flame-retardant additive or reactive cross-linker. | researchgate.net |

Integration with Automation, Flow Chemistry, and Machine Learning in Chemical Synthesis

The next frontier in the synthesis and study of compounds like this compound lies in the integration of high-throughput and data-driven technologies. Flow chemistry, which involves performing reactions in continuous-flow reactors, offers numerous advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and improved scalability. sci-hub.seuc.ptrsc.org The synthesis of N-heterocycles is an area where flow chemistry has demonstrated significant potential, enabling the telescoping of multiple reaction steps without the need for intermediate purification. frontiersin.org This approach would be ideal for a multi-step synthesis of the target compound, potentially combining the formation of the succinimide ring, its bromination, and subsequent functionalization into a single, streamlined process.

Automated synthesis platforms can further accelerate research by enabling the rapid creation of compound libraries. nih.govsynplechem.com An automated system could synthesize a matrix of derivatives by reacting various substituted anilines with a brominated succinic anhydride precursor, allowing for the rapid exploration of chemical space around the this compound core.

Finally, machine learning (ML) is poised to revolutionize how chemical reactions are optimized and discovered. duke.edubeilstein-journals.orgchemrxiv.org Although ML models for predicting optimal conditions in heterocyclic chemistry are still developing, they hold immense promise. acs.org In the future, ML algorithms could be trained on datasets of succinimide functionalization reactions to predict the optimal catalyst, solvent, and temperature for a desired transformation of this compound, significantly reducing the experimental effort required for methods development. nih.gov The combination of automated flow synthesis with ML-driven optimization represents a powerful paradigm for accelerating the discovery of new reactions and applications for this and other complex heterocyclic molecules. nih.gov

Q & A

Q. What are the common synthetic routes for 3,4-Dibromo-1-phenylpyrrolidine-2,5-dione, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via bromination of 1-phenylpyrrolidine-2,5-dione using bromine (Br₂) or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., dichloromethane or DMF) at 0–25°C. Key parameters include:

- Stoichiometry: A 2:1 molar ratio of brominating agent to substrate ensures complete di-substitution at the 3,4-positions.

- Temperature Control: Lower temperatures (<10°C) reduce side reactions like ring-opening.

- Workup: Neutralization with aqueous sodium thiosulfate removes excess bromine.

For optimization, employ Design of Experiments (DoE) to evaluate interactions between variables (e.g., solvent polarity, temperature, reagent equivalents). Statistical tools like response surface methodology (RSM) can identify optimal conditions with minimal trials .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use - and -NMR to confirm regioselectivity of bromination. The deshielding of protons at positions 3 and 4 (δ ~6.8–7.2 ppm) and carbon shifts (~120–130 ppm) are diagnostic.

- X-Ray Crystallography: For unambiguous structural confirmation, refine data using SHELXL (via the SHELX suite) to resolve potential disorder in bromine positions. High-resolution data (d-spacing <0.8 Å) minimizes errors in thermal parameter modeling .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: ~332.88 Da).

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) can model reaction pathways:

- Electrostatic Potential Maps: Identify electron-deficient regions (e.g., bromine atoms as electrophilic sites).

- Transition State Analysis: Calculate activation energies for SN2 displacement at C3 vs. C4.

- Solvent Effects: Use COSMO-RS to simulate solvent polarity impacts on reaction kinetics.

Case Study: A recent ICReDD pipeline combined density functional theory (DFT) with automated reaction path sampling to predict regioselectivity in brominated diketones, achieving >90% agreement with experimental outcomes .

Q. How to resolve contradictions in crystallographic data for brominated pyrrolidine-dione derivatives?

Methodological Answer: Contradictions often arise from:

- Disordered Bromine Positions: Use SHELXL’s PART instruction to model partial occupancy.

- Twinned Crystals: Apply the TwinRotMat option in SHELXL to refine data against twin laws (e.g., two-fold rotation).

- Validation Tools: Cross-check with Rint (<5%) and Hirshfeld surface analysis to detect packing artifacts.

Example: A study on 3,4-dichloro analogs required merging two twin domains (BASF = 0.35) to achieve a final R-factor of 0.039 .

Q. What strategies improve the compound’s application in bioactive molecule synthesis (e.g., antiviral agents)?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies: Modify the phenyl group (e.g., para-fluoro substitution) to enhance membrane permeability.

- Derivatization: React the diketone with amines (e.g., ethylenediamine) to form imine-linked prodrugs, as seen in antiviral diketopiperazine derivatives .

- In Vitro Assays: Test cytotoxicity and antiviral activity (e.g., H1N1 inhibition) using plaque reduction assays (IC₅₀ benchmarking against ribavirin).

Q. How to address low yields in large-scale bromination reactions?

Methodological Answer:

- Flow Chemistry: Continuous flow reactors improve heat/mass transfer, reducing decomposition.

- Catalytic Bromination: Use FeCl₃ or AlCl₃ to lower Br₂ stoichiometry (1.8:1 ratio).

- In Situ Monitoring: Raman spectroscopy tracks reaction progress in real time, enabling rapid adjustment of bromine feed rates .

Retrosynthesis Analysis